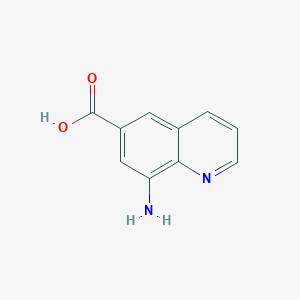

8-Aminochinolin-6-carbonsäure

Übersicht

Beschreibung

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It is often abbreviated as AQ and is a pale yellow solid .

Synthesis Analysis

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Molecular Structure Analysis

The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline (6AQ) were explored . The absorption and emission spectra of 6AQ in solvents have been estimated by TD-DFT coupled with the PCM model .Chemical Reactions Analysis

8-Aminoquinoline has been used as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Physical and Chemical Properties Analysis

8-Aminoquinoline is a pale yellow solid . Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring .Wissenschaftliche Forschungsanwendungen

C–H-Funktionalisierung

Die 8-Aminochinolin-6-carbonsäure wird in Remote-C–H-Funktionalisierungsprozessen eingesetzt. Dies beinhaltet die ortselektive C–H-Phosphonylierung mit Diarylphosphinoxiden unter Silberkatalyse, eine wichtige Methode in der synthetischen Chemie zur Herstellung komplexer Moleküle .

Chromogene Systeme

In der organischen Synthese können Derivate der this compound als selektive chromogene Systeme fungieren. Sie sind in der Lage, spezifische Carbonsäuren von einer vielfältigen Gruppe zu unterscheiden, was für die Detektion dieser Verbindungen in verschiedenen Industrien entscheidend ist .

Entfernung der dirigierenden Gruppe

Die Verbindung dient als dirigierende Gruppe in der synthetischen Chemie, insbesondere bei der durch Übergangsmetalle katalysierten C–H-Aktivierung und Alkenfunktionalisierung. Die Entfernung solcher dirigierenden Gruppen nach der Funktionalisierung ist ein kritischer Schritt, und die this compound ist bekannt für ihre Rolle in diesem Prozess .

Protonentransferverbindungen

Bei der Untersuchung der Protonentransferchemie interagiert die this compound mit aromatischen Carbonsäuren, um Protonentransferverbindungen zu bilden. Diese Wechselwirkungen sind wichtig für das Verständnis der Kristallstrukturen und chemischen Eigenschaften solcher Verbindungen .

Übergangsmetallkatalyse

Diese Verbindung ist im Bereich der Übergangsmetallkatalyse von Bedeutung, wo sie als dirigierende Gruppe zur Funktionalisierung von Positionen am 8-Aminochinolinring verwendet wird. Dies beinhaltet die Bildung von C–C- und C–Z-Bindungen, die in der Methodenentwicklung, Totalsynthese und medizinischen Chemie eine zentrale Rolle spielen .

Rhodium-katalysierte Reaktionen

this compound wird in Verbindung mit einem Rhodiumkatalysator als dirigierende Gruppe verwendet, um die Endo-Selektivität in Reaktionen zu verbessern, die sperrige Carbonsäuren als Additive verwenden. Diese Anwendung ist besonders relevant bei der Synthese komplexer organischer Moleküle .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests that it could be further developed and used in the synthesis of a variety of molecules . Furthermore, the synthesis of substituted 8-aminoquinoline is of great importance , indicating potential future directions in this area.

Eigenschaften

IUPAC Name |

8-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTKGGPTKPEZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308648-63-6 | |

| Record name | 8-aminoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

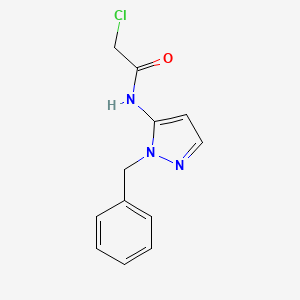

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)

![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)